molecular formula C8H6Cl2O2 B8712672 1,3-Benzodioxole, 5-(dichloromethyl)- CAS No. 10584-67-5

1,3-Benzodioxole, 5-(dichloromethyl)-

Cat. No.: B8712672
CAS No.: 10584-67-5
M. Wt: 205.03 g/mol
InChI Key: DMSDSBFMQKCECY-UHFFFAOYSA-N
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Description

Contextual Significance of the 1,3-Benzodioxole (B145889) Moiety in Chemical Science

The 1,3-benzodioxole, also known as the methylenedioxyphenyl group, is a heterocyclic organic moiety consisting of a benzene (B151609) ring fused to a five-membered dioxole ring. nih.govnist.govchemicalbook.com This structural unit is of considerable importance in chemical science due to its prevalence in a wide array of natural and synthetic bioactive compounds. chemicalbook.com The 1,3-benzodioxole framework serves as a crucial building block, or pharmacophore, in the synthesis of pharmaceuticals, agrochemicals, and fragrances. nih.govnist.gov

In medicinal chemistry, numerous derivatives containing this moiety have been investigated for potential therapeutic applications, including anti-tumor, anti-hyperlipidemic, and antioxidative effects. nist.gov The presence of the two oxygen atoms in the dioxole ring increases the electron density of the attached aromatic system, enhancing its stability and influencing its reactivity in substitution reactions. nih.govnist.gov This makes it a versatile intermediate in organic synthesis. nih.govnist.gov Furthermore, compounds featuring the 1,3-benzodioxole system, such as certain pesticides, are notable for their ability to act as synergists by inhibiting metabolic enzymes like cytochrome P-450 in insects. nist.gov Its derivatives are also valued in the fragrance industry for their unique aromatic qualities. nist.gov

Overview of Halogenated Alkyl Substituents in Aromatic Systems

Halogenated alkyl groups are substituents on aromatic rings where one or more hydrogen atoms of an alkyl chain are replaced by halogen atoms, such as chlorine or fluorine. lookchem.com These substituents significantly influence the reactivity of both the alkyl group and the aromatic system to which they are attached. The carbon-halogen bond in a benzylic position (adjacent to the aromatic ring) is particularly reactive. google.com

Benzylic halides, such as benzyl (B1604629) chloride (C₆H₅CH₂Cl), are known to be highly reactive towards nucleophilic substitution reactions. google.comnist.gov This enhanced reactivity is attributed to the stability of the resulting benzylic carbocation intermediate in Sₙ1 reactions, which is stabilized by resonance with the adjacent aromatic ring. In Sₙ2 reactions, the transition state is also stabilized by the phenyl group. The presence of two halogen atoms on the same benzylic carbon, as in a dichloromethyl group (-CHCl₂), further modifies this reactivity. The dichloromethyl group is strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. This property deactivates the aromatic ring towards electrophilic substitution. However, the dichloromethyl group itself is a key functional group, primarily because it can be readily converted into other functionalities, most notably the formyl group (-CHO) through hydrolysis. This transformation makes dichloromethyl-substituted aromatics valuable precursors for the synthesis of aromatic aldehydes.

Rationale for Focused Academic Inquiry into 1,3-Benzodioxole, 5-(dichloromethyl)-

The academic and industrial interest in 1,3-Benzodioxole, 5-(dichloromethyl)-, also known as 3,4-methylenedioxybenzal dichloride or piperonal (B3395001) dichloride, stems from its strategic position as a synthetic intermediate. It combines the biochemically significant 1,3-benzodioxole core with the synthetically versatile dichloromethyl functional group.

The primary rationale for its study is its role as a direct precursor to 1,3-benzodioxole-5-carbaldehyde, a compound widely known as piperonal or heliotropin. Piperonal is a high-value chemical used extensively in the flavor and fragrance industries for its characteristic floral, cherry-like aroma. The synthesis of piperonal can be achieved through the hydrolysis of the dichloromethyl group of 1,3-Benzodioxole, 5-(dichloromethyl)-. Consequently, research into the efficient synthesis, purification, and reactivity of this dichloromethyl compound is directly relevant to improving the production of piperonal.

Academic inquiry is driven by the need to understand the reaction kinetics and mechanisms involved in its synthesis (typically via chlorination of a methyl-substituted benzodioxole) and its subsequent conversion to the aldehyde. The interplay between the electron-donating 1,3-benzodioxole ring and the electron-withdrawing, reactive dichloromethyl group presents a compelling case for detailed chemical investigation.

Data Tables

Table 1: Physical and Chemical Properties of 1,3-Benzodioxole, 5-(dichloromethyl)-

This table presents key identifiers and properties of the compound. Data is compiled from reputable chemical databases.

PropertyValueSource
IUPAC Name 5-(dichloromethyl)-1,3-benzodioxole
Synonyms 3,4-Methylenedioxybenzal dichloride, Piperonal dichloride
CAS Number 7045-63-8
Molecular Formula C₈H₆Cl₂O₂
Molar Mass 205.04 g/mol
Boiling Point 134-135 °C at 14 Torr
InChI InChI=1S/C8H6Cl2O2/c9-5(10)6-1-2-7-8(3-6)12-4-11-7/h1-3,5H,4H2
InChIKey ZKHJVOJSLMVMQW-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(Cl)Cl

Table 2: Spectroscopic Data Availability

Detailed spectroscopic data for 1,3-Benzodioxole, 5-(dichloromethyl)- is available in specialized databases.

Data TypeAvailabilitySource / Reference
Infrared (IR) Spectrum Data availableNIST Chemistry WebBook
Mass Spectrum (MS) Data availableNIST Chemistry WebBook
NMR Spectrum Data not found in searched public databases

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10584-67-5

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

5-(dichloromethyl)-1,3-benzodioxole

InChI

InChI=1S/C8H6Cl2O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,8H,4H2

InChI Key

DMSDSBFMQKCECY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 1,3 Benzodioxole, 5 Dichloromethyl

Direct Chlorination Approaches to the Dichloromethyl Group

A primary strategy for synthesizing 1,3-Benzodioxole (B145889), 5-(dichloromethyl)- involves the direct transformation of an aldehyde functional group at the 5-position of the 1,3-benzodioxole ring. This deoxygenative chlorination converts the carbonyl into a geminal dichloride.

Chlorination of 1,3-Benzodioxole-5-carbaldehyde Precursors

The most common precursor for this approach is 1,3-Benzodioxole-5-carbaldehyde, also known as piperonal (B3395001) or heliotropin. cas.org The conversion of aromatic aldehydes to their corresponding dichloromethyl derivatives is a well-established transformation in organic synthesis. acs.org Various chlorinating agents can effect this change, directly replacing the carbonyl oxygen with two chlorine atoms. researchgate.net This method provides an efficient route to the target compound, leveraging the commercial availability of the aldehyde precursor.

Reagents and Reaction Conditions for Dichloromethylation

Several reagent systems are effective for the conversion of aromatic aldehydes to dichloromethylated compounds. The choice of reagent can influence reaction conditions, yields, and substrate compatibility.

Phosphorus pentachloride (PCl₅) is a classic and potent reagent for this transformation. It has been successfully used to convert various aromatic aldehydes into dichloromethylated products in good yields. researchgate.net Another common method involves the use of thionyl chloride (SOCl₂), often in the presence of a catalyst or co-reagent like dimethylformamide (DMF). acs.org More modern approaches may utilize a reagent system of dichloromethyl methyl ether and a Lewis acid, such as titanium tetrachloride (TiCl₄), which can also achieve deoxygenative chlorination of aldehydes. researchgate.net

The table below summarizes typical reagents and conditions for this transformation.

Reagent SystemTypical ConditionsNotes
Phosphorus Pentachloride (PCl₅)Reaction may involve blowing oxygen into the solution to favor the dichloromethylated product. researchgate.netA well-established, highly effective method. researchgate.net
Thionyl Chloride (SOCl₂) / DMFVaries, often performed in a suitable solvent.The combination forms the Vilsmeier reagent, which is the active chlorinating species. acs.org
Dichloromethyl methyl ether / TiCl₄Performed in the presence of the Lewis acid catalyst.Can be used for deoxygenative chlorination of aldehydes and alcohols. researchgate.net

Functionalization via Halogenated Methyl Precursors

Synthesis of 5-(chloromethyl)-1,3-benzodioxole and Related Analogs

5-(Chloromethyl)-1,3-benzodioxole, commonly known as piperonyl chloride, is a key intermediate. ccspublishing.org.cnnih.gov Its synthesis is typically achieved through the chloromethylation of the parent 1,3-benzodioxole ring.

The Blanc chloromethylation is a standard method for introducing a chloromethyl group onto an aromatic ring. sciencemadness.orggoogle.com This reaction typically involves treating the aromatic substrate, in this case, 1,3-benzodioxole, with formaldehyde (B43269) (or its solid polymer, paraformaldehyde) and concentrated hydrochloric acid. sciencemadness.orggoogle.com

One documented procedure involves reacting 1,3-benzodioxole and paraformaldehyde in toluene (B28343) while adding concentrated hydrochloric acid. google.com The reaction is maintained at a temperature of 20-25°C for several hours to yield the desired 5-(chloromethyl)-1,3-benzodioxole. google.com To improve reaction efficiency and selectivity, phase-transfer catalysts such as quaternary ammonium (B1175870) salts (e.g., hexadecyltrimethylammonium bromide) can be employed. ccspublishing.org.cnsciencemadness.org This catalytic approach has been shown to achieve high conversion (>98%) and selectivity (up to 97%) for the monochloromethylated product. ccspublishing.org.cnsciencemadness.org

The following table details findings from different chloromethylation procedures.

ReactantsSolventCatalyst/ConditionsYieldReference
1,3-Benzodioxole, Paraformaldehyde, HClToluene20-25°C, 4 hours50.9% google.com
1,3-Benzodioxole, Aqueous Formaldehyde, HCl gasCCl₄Hexadecyltrimethylammonium bromide, 60-65°C, 15 hours>98% Conversion, 97% Selectivity ccspublishing.org.cnsciencemadness.org
1,3-Benzodioxole, Paraformaldehyde, Conc. HClNone20-25°C, 4 hours82.1% sciencemadness.org

Another effective method for chloromethylation is the use of chloromethyl methyl ether (CH₃OCH₂Cl), often referred to as MOM-Cl, in the presence of a Lewis acid catalyst. evitachem.com Lewis acids such as zinc(II) salts, aluminum chloride, or zinc chloride can catalyze this reaction. evitachem.comorganic-chemistry.org This approach can be advantageous under certain conditions, offering an alternative to the strong acid conditions of the traditional Blanc reaction. The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the chloromethyl methyl ether to generate a potent electrophile that attacks the electron-rich 1,3-benzodioxole ring. evitachem.com

Thionyl Chloride Mediated Reactions

Thionyl chloride (SOCl₂) is a key reagent for the chlorination of alcohol precursors in the synthesis of halogenated benzodioxole derivatives. The reaction of 1,3-benzodioxole-5-methanol (piperonyl alcohol) with thionyl chloride provides a direct route to introduce a chloromethyl group. This transformation is a well-established method for converting primary alcohols to their corresponding alkyl chlorides. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

In related procedures, some heteroaromatic compounds with methyl substituents have been shown to undergo rapid methyl group chlorination when heated with thionyl chloride. researchgate.net While direct dichlorination of a methyl group on the benzodioxole ring by thionyl chloride is less commonly documented, the reagent's primary role is in the conversion of the more accessible piperonyl alcohol. The reaction conditions, such as temperature and the use of a base like pyridine, can be optimized to control the reaction rate and minimize side products. researchgate.net

Subsequent Halogenation to Dichloromethyl Functionality

The formation of the dichloromethyl group on the 1,3-benzodioxole ring typically involves the halogenation of a precursor aldehyde or alcohol. Starting from 1,3-benzodioxole-5-carbaldehyde (piperonal or heliotropine), the dichloromethyl group can be synthesized through reaction with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride. This conversion of an aldehyde to a geminal dichloride is a standard transformation in organic synthesis.

Alternatively, a two-step process can be employed starting from piperonyl alcohol. The alcohol is first converted to the monochlorinated intermediate, 5-(chloromethyl)-1,3-benzodioxole. google.com Subsequent radical chlorination or further reaction with a suitable chlorinating agent under more forcing conditions can then introduce the second chlorine atom to yield the desired 5-(dichloromethyl)-1,3-benzodioxole. The choice of reagent and reaction conditions is critical to achieve the desired degree of halogenation and prevent over-chlorination or side reactions on the aromatic ring.

Starting MaterialReagent(s)ProductKey Transformation
1,3-Benzodioxole-5-carbaldehydePCl₅ or SOCl₂1,3-Benzodioxole, 5-(dichloromethyl)-Aldehyde to Geminal Dichloride
1,3-Benzodioxole-5-methanolSOCl₂ then further chlorination1,3-Benzodioxole, 5-(dichloromethyl)-Alcohol to Geminal Dichloride

Multi-Step Synthesis Pathways Involving the 1,3-Benzodioxole Nucleus

Multi-step synthesis provides the flexibility to construct complex molecules like 1,3-Benzodioxole, 5-(dichloromethyl)- by carefully planning the sequence of reactions. arxiv.orgresearchgate.net These pathways can involve either building the benzodioxole ring onto a pre-functionalized precursor or adding functional groups sequentially to the intact benzodioxole core.

An alternative synthetic strategy involves the formation of the 1,3-benzodioxole ring as one of the later steps in the sequence. This approach begins with a substituted catechol (a 1,2-dihydroxybenzene derivative) that already possesses the desired side chain, or a precursor to it. For the synthesis of 1,3-Benzodioxole, 5-(dichloromethyl)-, this would involve a catechol bearing a dichloromethyl group at the 4-position. The final step is the cyclization reaction to form the methylenedioxy bridge. This is typically achieved by reacting the catechol with a methylene (B1212753) dihalide, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. This method is particularly useful if the pre-functionalized catechol is readily available.

The more common approach to synthesizing 5-substituted 1,3-benzodioxoles involves the sequential functionalization of the commercially available 1,3-benzodioxole. A typical pathway to 1,3-Benzodioxole, 5-(dichloromethyl)- begins with an electrophilic substitution reaction to introduce a one-carbon unit at the 5-position.

A prominent example is the Blanc chloromethylation of 1,3-benzodioxole, which uses paraformaldehyde and hydrogen chloride to introduce a chloromethyl group, yielding 5-(chloromethyl)-1,3-benzodioxole. google.comsciencemadness.org This intermediate is a crucial precursor that can then be further functionalized. For instance, it can be hydrolyzed to piperonyl alcohol, which is subsequently oxidized to piperonal. google.com The piperonal can then be converted to the target dichloromethyl compound as described previously. Alternatively, direct further chlorination of the 5-(chloromethyl) intermediate can be explored to achieve the final product.

StepReactionStarting MaterialProduct
1Blanc Chloromethylation1,3-Benzodioxole5-(Chloromethyl)-1,3-benzodioxole google.comsciencemadness.org
2Hydrolysis5-(Chloromethyl)-1,3-benzodioxole1,3-Benzodioxole-5-methanol
3Oxidation1,3-Benzodioxole-5-methanol1,3-Benzodioxole-5-carbaldehyde
4Dichlorination1,3-Benzodioxole-5-carbaldehyde1,3-Benzodioxole, 5-(dichloromethyl)-

Catalytic Methods in 1,3-Benzodioxole, 5-(dichloromethyl)- Synthesis

Catalysis plays a vital role in modern organic synthesis by improving reaction rates, yields, and selectivity. In the synthesis of 1,3-Benzodioxole, 5-(dichloromethyl)- and its precursors, various catalytic methods are employed.

Phase-transfer catalysts (PTCs) are particularly useful in reactions involving immiscible phases, such as an aqueous phase and an organic phase. For example, in the hydrolysis of 5-(chloromethyl)-1,3-benzodioxole, a phase-transfer catalyst from the ammonium salts group, such as tetrabutylammonium (B224687) chloride or Aliquat 336, can be added along with aqueous sodium hydroxide. google.comgoogle.com This allows the reaction to proceed efficiently in the biphasic system derived directly from the preceding chloromethylation step, avoiding the need for intermediate purification. google.comgoogle.com

Metal catalysts are also widely used in the functionalization of the 1,3-benzodioxole ring. abcr.com For instance, Lewis acids like zinc chloride have been used in acylation reactions. mdpi.com While not directly applied to the synthesis of the dichloromethyl derivative, these catalytic acylation methods demonstrate the potential for catalytic strategies to introduce carbon side chains onto the benzodioxole nucleus, which could then be further modified. The development of novel catalysts continues to be an active area of research to improve the efficiency of these synthetic transformations.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Applying these principles to the synthesis of 1,3-Benzodioxole, 5-(dichloromethyl)- involves several considerations.

One key aspect is the use of safer solvents and reagents. Traditional chloromethylation, for example, often uses formaldehyde and HCl, which pose health and environmental risks. Research into alternative, less hazardous reagents is a goal of green chemistry. Furthermore, developing syntheses that can be conducted in greener solvents, such as water or super-critical CO₂, is highly desirable. nih.gov

Catalytic methods are inherently aligned with green chemistry principles as they reduce the amount of reagents needed (moving from stoichiometric to catalytic amounts) and can lead to less waste. mdpi.com The use of recyclable heterogeneous catalysts is particularly advantageous as it simplifies product purification and reduces waste streams.

Process optimization, such as using continuous flow chemistry, can also contribute to a greener synthesis. syrris.jp Flow processes can offer better control over reaction parameters, improve safety, and reduce waste compared to traditional batch processing. By integrating these principles, the synthesis of 1,3-Benzodioxole, 5-(dichloromethyl)- can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzodioxole, 5 Dichloromethyl

Reactivity of the Dichloromethyl Moiety

The dichloromethyl group (-CHCl₂) attached to the 5-position of the benzodioxole ring is a key site of reactivity. Its benzylic position—adjacent to the aromatic ring—allows for the stabilization of reaction intermediates, influencing its reaction pathways.

Nucleophilic Substitution Reactions at the Dichloromethyl Carbon

The carbon atom of the dichloromethyl group is electrophilic and susceptible to attack by nucleophiles. The presence of two chlorine atoms, which are effective leaving groups, facilitates substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, although the benzylic nature of the carbon often favors an SN1 pathway due to the resonance stabilization of the resulting carbocation by the adjacent aromatic ring.

The chloromethyl group is recognized as a versatile synthetic building block precisely because it enables these nucleophilic substitution reactions. The dichloromethyl analogue is similarly reactive, allowing for the introduction of a variety of functional groups.

Nucleophile (Nu⁻)Product StructureProduct NameReaction Type
OH⁻ (hydroxide)Structure of 1,3-Benzodioxole-5-carbaldehydepiperonal (B3395001).png"/>1,3-Benzodioxole-5-carbaldehyde (Piperonal)Hydrolysis (SN1)
CN⁻ (cyanide)Structure of a cyanated benzodioxole derivative(1,3-Benzodioxol-5-yl)(chloro)acetonitrileCyanation (SN1/SN2)
RO⁻ (alkoxide)Structure of an alkoxy benzodioxole derivative5-(chloro(alkoxy)methyl)-1,3-benzodioxoleAlkoxylation (SN1/SN2)
NH₃ (ammonia)Structure of an amino benzodioxole derivative(1,3-Benzodioxol-5-yl)(chloro)methanamineAmination (SN1/SN2)

This table illustrates potential nucleophilic substitution reactions at the dichloromethyl carbon. The initial substitution of one chlorine atom is shown.

Hydrolysis Pathways of the Dichloromethyl Group

The hydrolysis of the dichloromethyl group is a synthetically important reaction, as it provides a direct route to the corresponding aldehyde. This transformation is a key step in the synthesis of 1,3-benzodioxole-5-carbaldehyde, commonly known as piperonal, a valuable compound in the fragrance and flavor industries.

The reaction proceeds by the nucleophilic attack of water on the electrophilic dichloromethyl carbon. youtube.com This process typically occurs under conditions that favor the formation of a benzylic carbocation (SN1 mechanism). The subsequent steps involve the formation of a highly unstable gem-diol intermediate, which rapidly loses a molecule of water to yield the stable aldehyde product.

Mechanism of Hydrolysis:

Formation of Carbocation: One of the chlorine atoms departs, facilitated by a polar protic solvent, forming a resonance-stabilized secondary benzylic carbocation.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation. youtube.com

Deprotonation: The resulting oxonium ion is deprotonated by another water molecule to form a chlorohydrin intermediate.

Repeat of Steps 1-3: The process repeats with the second chlorine atom, leading to the formation of a geminal diol (gem-diol).

Dehydration: The gem-diol is unstable and readily eliminates a water molecule to form the final aldehyde product, piperonal.

Electrophilic Reactions Involving Halogens

Electrophilic reactions, which involve attack by an electron-deficient species, are unlikely to occur at the dichloromethyl moiety. The carbon atom in the -CHCl₂ group is electron-poor due to the inductive effect of the two chlorine atoms, making it an unfavorable site for attack by electrophiles. Electrophiles will preferentially target the electron-rich 1,3-benzodioxole (B145889) ring system.

Reactions of the 1,3-Benzodioxole Ring System

The 1,3-benzodioxole ring is an activated aromatic system, making it prone to electrophilic substitution. Its reactivity is influenced by the electronic properties of both the fused dioxole ring and the substituent at the 5-position.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the nature of the substituents on the benzene (B151609) ring determines the position of the incoming electrophile. libretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. libretexts.org

1,3-Benzodioxole Group: The fused dioxole ring acts as a strong activating group. The oxygen atoms donate electron density to the aromatic ring via resonance, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself. chemicalbook.com This electron donation is directed primarily to the ortho and para positions relative to the oxygen atoms. In the case of 1,3-benzodioxole, this makes the 4, 5, 6, and 7 positions more reactive. This group is an ortho-, para-director.

5-(Dichloromethyl) Group: The -CHCl₂ group is a deactivating group. The electronegative chlorine atoms withdraw electron density from the aromatic ring through the inductive effect. libretexts.org This withdrawal reduces the ring's reactivity towards electrophiles. Inductively withdrawing groups that lack lone pairs for resonance donation are typically meta-directors.

In 1,3-Benzodioxole, 5-(dichloromethyl)-, these two effects are in opposition. The powerful activating and ortho-directing effect of the benzodioxole group dominates. Therefore, electrophilic substitution is expected to occur at the positions ortho to the dichloromethyl group, which are the C4 and C6 positions.

Substituent GroupElectronic EffectReactivity EffectDirecting Effect
1,3-Benzodioxole Ring+R (Resonance Donating)ActivatingOrtho, Para
-CHCl₂ (Dichloromethyl)-I (Inductive Withdrawing)DeactivatingMeta (inactivated)

This table summarizes the electronic effects governing electrophilic aromatic substitution on 1,3-Benzodioxole, 5-(dichloromethyl)-. The activating effect of the benzodioxole ring is the dominant factor in determining the position of substitution.

For a typical EAS reaction like nitration (using HNO₃/H₂SO₄), the major product would be 1,3-Benzodioxole, 5-(dichloromethyl)-6-nitro-.

Oxidative and Reductive Transformations of the Benzodioxole Ring

The 1,3-benzodioxole ring is generally stable to many common oxidizing and reducing agents. However, under specific conditions, particularly enzymatic oxidation, the ring can be transformed.

Oxidative Transformations: Metabolic studies have shown that the 1,3-benzodioxole ring can be oxidized by cytochrome P-450 enzymes. nih.gov The proposed mechanism involves an initial monooxygenation of the methylenic carbon (the C2 position of the dioxole ring) to form a 2-hydroxy derivative. nih.gov This intermediate is unstable and can undergo further reactions, leading to the formation of a catechol via a formate (B1220265) intermediate or even ring-opening to yield carbon monoxide. nih.gov This metabolic pathway is significant as it relates to the ability of benzodioxole compounds to inhibit microsomal oxidation. nih.gov

Reductive Transformations: The aromatic 1,3-benzodioxole ring is resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a simple double bond. Harsh conditions are required to hydrogenate the benzene portion of the molecule. The C-O bonds within the dioxole ring are also generally stable to chemical reduction.

Ring-Opening Reactions and Stability Considerations

The stability of the 1,3-benzodioxole ring system is a critical factor in its chemical behavior. Studies on the parent compound, 1,3-benzodioxole, indicate that the ring is generally stable under various conditions. For instance, 1,3-benzodioxole has been shown to be stable on its own, in the presence of glacial acetic acid, and as a solution in dichloroethane. researchgate.net However, the presence of substituents, such as the dichloromethyl group at the 5-position, can influence the electronic properties and, consequently, the stability of the dioxole ring.

The dichloromethyl group is strongly electron-withdrawing, which can affect the reactivity of the entire molecule. While specific studies on the ring-opening reactions of 1,3-Benzodioxole, 5-(dichloromethyl)- are not extensively documented in publicly available literature, cleavage of the methylenedioxy ring in related derivatives is known to occur under certain conditions. For example, reaction with strong acids or Lewis acids can lead to ring-opening. One study detailed the cleavage of the methylenedioxy ring in safrole derivatives using titanium tetrachloride (TiCl₄), resulting in the formation of a catechol. mdpi.com Another investigation described the cleavage of the five-membered ring in narceine, a complex molecule containing a benzodioxole moiety, using protonated selenous acid. This reaction proceeds through the formation of an oxonium ion, followed by a concerted ring-opening mechanism involving water. magnascientiapub.com

Although the 1,3-benzodioxole moiety is relatively stable, it can participate in reactions leading to byproducts. For example, in the presence of a catalyst at elevated temperatures, 1,3-benzodioxole can form bis(benzo[d] researchgate.netacs.orgdioxol-5-yl)methane in low yields. researchgate.net The stability of the 1,3-benzodioxole ring is crucial for its role as a common structural motif in natural products and synthetic compounds. cdnsciencepub.com

Reaction Mechanisms of Derivatives and Related Analogs

The synthesis of complex molecules from 1,3-benzodioxole derivatives often involves multi-step transformations where the characterization of intermediates is key to understanding the reaction pathway. Several synthetic routes involving 1,3-benzodioxole analogs highlight the formation and conversion of various intermediates.

For instance, a multi-step synthesis starting from (6-bromobenzo[d] researchgate.netacs.orgdioxol-5-yl)methanol involves several distinct intermediates. cdnsciencepub.comworldresearchersassociations.com The initial starting material is first converted to a bromomethyl derivative under Appel conditions. This intermediate then undergoes nucleophilic substitution with sodium azide (B81097) to yield 5-(azidomethyl)-6-bromobenzo[d] researchgate.netacs.orgdioxole. cdnsciencepub.comworldresearchersassociations.com This azide intermediate is then subjected to a Huisgen 1,3-dipolar cycloaddition with phenylacetylene (B144264) to form a stable 1,2,3-triazole derivative, which serves as the precursor for further functionalization via Suzuki-Miyaura coupling. cdnsciencepub.comworldresearchersassociations.com

Another example involves the synthesis of N-(benzo[d] researchgate.netacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives. researchgate.net In this three-step process, the initial reaction between a substituted benzyl (B1604629) bromide and thioglycolic acid forms a secondary intermediate, 2-(one-benzylthio) acetic acid. This carboxylic acid is then converted into a more reactive acid chloride intermediate using oxalyl chloride. This acyl chloride is not isolated but is directly reacted with benzo[d] researchgate.netacs.orgdioxol-5-amine to form the final amide product. researchgate.net

The table below summarizes key transformations and the roles of intermediates in the synthesis of 1,3-benzodioxole derivatives.

Starting MaterialReagentsIntermediate(s)Final Product ClassRef
(6-bromobenzo[d] researchgate.netacs.orgdioxol-5-yl)methanol1. CBr₄, PPh₃2. NaN₃3. Phenylacetylene, CuI5-(bromomethyl)-6-bromobenzo[d] researchgate.netacs.orgdioxole; 5-(azidomethyl)-6-bromobenzo[d] researchgate.netacs.orgdioxole; 1-((6-bromobenzo[d] researchgate.netacs.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleSubstituted 1,2,3-triazole benzodioxoles cdnsciencepub.comworldresearchersassociations.com
Substituted benzyl bromide and thioglycolic acid1. NaOH2. Oxalyl chloride3. Benzo[d] researchgate.netacs.orgdioxol-5-amine2-(one-benzylthio) acetic acid; 2-(one-benzylthio) acetyl chlorideN-(benzo[d] researchgate.netacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides researchgate.net

Substituents on the 1,3-benzodioxole core play a significant role in directing the selectivity and influencing the rate of chemical reactions. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can profoundly affect the reactivity of the aromatic ring and any associated functional groups.

The dichloromethyl group in 1,3-Benzodioxole, 5-(dichloromethyl)- is a strong electron-withdrawing group. This property is expected to deactivate the benzene ring towards electrophilic aromatic substitution reactions. This deactivating effect is a general principle observed in related systems. For example, in the Suzuki-Miyaura coupling of a brominated 1,3-benzodioxole derivative with various arylboronic acids, the presence of electron-withdrawing atoms on the arylboronic acid was found to deactivate the aromatic ring, leading to lower yields of the coupled product. cdnsciencepub.com

Conversely, the introduction of multiple electron-withdrawing groups can be beneficial in other contexts. In a study on N-(benzo[d] researchgate.netacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives designed as root growth promoters, it was found that the introduction of multiple electron-withdrawing halogen groups into appropriate positions on a pendant benzene ring enhanced the desired biological activity, suggesting a modification of the compound's interaction with its biological target. researchgate.net

The table below illustrates the observed effects of substituents on the reactivity of 1,3-benzodioxole derivatives.

Reaction TypeSubstituentPositionEffectRef
Suzuki-Miyaura CouplingElectron-withdrawing group (e.g., halogen)On arylboronic acidDeactivates the aromatic ring, potentially lowering reaction yield. cdnsciencepub.com
Biological Activity (Root Growth)Multiple electron-withdrawing groups (e.g., halogens)On pendant benzene ringBeneficial in improving the promotive activity. researchgate.net

The 1,3-benzodioxole moiety and its derivatives can participate in various radical reactions, often involving the benzylic position or the methylene (B1212753) bridge of the dioxole ring.

A key reaction pathway involves hydrogen abstraction. Research has shown that a hydrogen atom can be abstracted from the methylene-bridge carbon of the 1,3-benzodioxole ring to form a methylenedioxybenzene radical. chemicalbook.com Similarly, radicals can be generated at the benzylic position (the carbon atom attached to the aromatic ring). The mechanism of side-chain oxidation of alkylbenzenes, for instance, is understood to proceed through the formation of intermediate benzylic radicals. openstax.orglibretexts.orgorgoreview.comlibretexts.org This is highly relevant to 1,3-Benzodioxole, 5-(dichloromethyl)-, as the dichloromethyl group is at a benzylic position. The stability of a benzylic radical is enhanced by resonance with the adjacent aromatic ring, making this position particularly susceptible to radical formation. openstax.orglibretexts.org

Specific examples of radical reactions involving 1,3-benzodioxole derivatives include:

Photochemical Oxidation : Safrole (5-allyl-1,3-benzodioxole) undergoes a photochemical oxidation reaction with hydrogen peroxide in the presence of light to yield the corresponding epoxide. This process is indicative of a radical-mediated mechanism. researchgate.net

Radical Formation via H-Abstraction : The reaction of 1,3-benzodioxole with tert-butoxy (B1229062) radicals leads to hydrogen atom abstraction from the methylene (C2) position, generating a 1,3-benzodioxol-2-yl radical. cdnsciencepub.com

Metabolic Activation : In biological systems, methylenedioxyphenyl (MDP) compounds can be metabolically activated by enzymes like cytochrome P450. This process can involve the formation of radical intermediates that subsequently interact with the enzyme. nih.gov

Side-Chain Bromination : While not specific to the dichloromethyl derivative, the reaction of alkylbenzenes with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to selective bromination at the benzylic position, proceeding through a benzylic radical intermediate. openstax.org

These examples demonstrate that the 1,3-benzodioxole nucleus and its side chains provide multiple sites for radical reactions, including hydrogen abstraction from the methylene bridge and reactions at the benzylic carbon. The specific pathway taken will depend on the reaction conditions and the nature of the substituents present on the molecule.

Derivatization Strategies and Advanced Synthetic Transformations

Conversion of the Dichloromethyl Group to Other Functionalities

The dichloromethyl group at the 5-position of the 1,3-benzodioxole (B145889) ring is a synthetically valuable handle. It can be readily converted into other functionalities, such as aldehydes, carboxylic acids, and fluorinated analogs, significantly expanding the synthetic utility of the parent compound.

The conversion of the 5-(dichloromethyl) group to a formyl group yields 1,3-benzodioxole-5-carbaldehyde, commonly known as piperonal (B3395001) or heliotropin. This transformation is typically achieved through hydrolysis. The gem-dichloro group is unstable in the presence of water, particularly under heating or with acid or base catalysis, leading to the formation of the corresponding aldehyde. This process is a standard method for aldehyde synthesis from benzylic dichlorides.

While direct synthesis of piperonal often proceeds through formylation of 1,3-benzodioxole (e.g., via the Vilsmeier-Haack reaction) or chloromethylation followed by oxidation, the hydrolysis of the dichloromethyl intermediate represents a key synthetic route. sciencemadness.org

Further oxidation of the resulting aldehyde, piperonal, provides the corresponding carboxylic acid, piperonylic acid (1,3-benzodioxole-5-carboxylic acid). wikipedia.org This oxidation can be accomplished using a variety of standard oxidizing agents. This two-step sequence, from the dichloromethyl compound to the carboxylic acid, highlights the versatility of this functional group in accessing different oxidation states at the benzylic position. wikipedia.org

Table 1: Synthesis of Aldehydes and Carboxylic Acids

Starting MaterialTransformationProductTypical Reagents
1,3-Benzodioxole, 5-(dichloromethyl)-HydrolysisPiperonalH₂O, heat, acid or base catalysis
PiperonalOxidationPiperonylic AcidKMnO₄, CrO₃, or catalytic oxidation

Fluorinated benzodioxoles are of increasing interest due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic characteristics. The dichloromethyl group can serve as a precursor to the difluoromethyl group through a halogen exchange (Halex) reaction. nih.govresearchgate.net

This transformation typically involves treating the dichloromethyl compound with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent. Phase-transfer catalysts may be employed to enhance reactivity. A patented process demonstrates a similar chlorine-fluorine exchange on the dioxole ring itself, reacting 2,2-dichloro-1,3-benzodioxole (B1313652) with potassium fluoride to yield 2,2-difluoro-1,3-benzodioxole, illustrating the applicability of Halex reactions to this heterocyclic system. google.com Applying this principle to the 5-(dichloromethyl) position provides a direct route to 5-(difluoromethyl)-1,3-benzodioxole, a valuable building block for medicinal chemistry and materials science.

The monochloro analog, 1,3-benzodioxole, 5-(chloromethyl)- (piperonyl chloride), is a highly reactive intermediate for nucleophilic substitution reactions, enabling the introduction of nitrogen and oxygen functionalities. nih.gov

Alcohol Formation: Piperonyl alcohol is synthesized from piperonyl chloride via hydrolysis. google.com To avoid side reactions and improve yields, the reaction is often performed as a two-step process. First, piperonyl chloride is reacted with an acetate (B1210297) salt, such as sodium acetate, to form the intermediate piperonyl acetate. Subsequent hydrolysis of this ester under basic conditions, for example with sodium hydroxide, furnishes piperonyl alcohol with high purity. google.com Direct reduction of piperonal is also a common route to access piperonyl alcohol. chemicalbook.comprepchem.com

Amine Formation: The benzylic chloride of piperonyl chloride is susceptible to nucleophilic attack by amines. This Sₙ2 reaction provides a straightforward method for synthesizing a wide range of N-substituted piperonylamines. The reaction conditions can be tailored based on the nucleophilicity of the amine, but typically involve reacting piperonyl chloride with the desired primary or secondary amine in a suitable solvent, often with a base to neutralize the HCl generated.

The functionalization of the chloromethyl group can also lead to the formation of ethers and esters, which are prevalent in fragrance and pharmaceutical compounds.

Ester Formation: As mentioned previously, the reaction of 1,3-benzodioxole, 5-(chloromethyl)- with carboxylate salts, such as sodium acetate, readily yields the corresponding ester, piperonyl acetate. google.com Alternatively, piperonyl alcohol can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides) under standard conditions, such as Fischer esterification (acid-catalyzed reaction with a carboxylic acid) or by reaction with an acyl chloride in the presence of a base. libretexts.org

Ether Formation: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from 1,3-benzodioxole, 5-(chloromethyl)-. wikipedia.orglumenlearning.commasterorganicchemistry.com This Sₙ2 reaction involves treating an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of piperonyl chloride to displace the chloride and form a C-O bond. wikipedia.orglibretexts.org This method is versatile, allowing for the synthesis of a wide range of symmetrical and asymmetrical ethers. Alternatively, piperonyl alcohol can be deprotonated to form its corresponding alkoxide, which can then react with various alkyl halides to produce ethers.

Table 2: Derivatizations from 1,3-Benzodioxole, 5-(chloromethyl)-

ReactantReagent(s)Product ClassReaction Type
1,3-Benzodioxole, 5-(chloromethyl)-1. CH₃COONa 2. NaOH, H₂OAlcoholSubstitution & Hydrolysis
1,3-Benzodioxole, 5-(chloromethyl)-R¹R²NHAmineNucleophilic Substitution
1,3-Benzodioxole, 5-(chloromethyl)-NaOR (Alkoxide)EtherWilliamson Ether Synthesis
1,3-Benzodioxole, 5-(chloromethyl)-RCOONa (Carboxylate)EsterNucleophilic Substitution
Piperonyl AlcoholRCOOH, H⁺EsterFischer Esterification

Coupling Reactions and Macrocyclization Strategies

Modern synthetic chemistry relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Benzodioxole derivatives, particularly those bearing a halide, are excellent substrates for these powerful transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is one of the most robust and widely used methods for the formation of C(sp²)-C(sp²) bonds, making it invaluable for the synthesis of biaryl and styrenyl derivatives of 1,3-benzodioxole.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize novel 1,3-benzodioxole derivatives. worldresearchersassociations.com In a representative synthetic route, a bromo-substituted benzodioxole is coupled with various aryl boronic acids. worldresearchersassociations.com The reaction conditions are optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve high yields. Dioxane is often found to be a superior solvent for these transformations. worldresearchersassociations.com The reaction is tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of complex molecules containing aromatic, cyclic, and heterocyclic rings. worldresearchersassociations.com

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Table 3: Exemplary Conditions for Suzuki-Miyaura Coupling of a Benzodioxole Derivative worldresearchersassociations.com

ParameterReagent/ConditionRole
Aryl Halide1-((6-bromobenzo[d] sciencemadness.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleElectrophile
Organoboron ReagentVarious Aryl Boronic Acids (Ar-B(OH)₂)Nucleophile
CatalystPdCl₂(PPh₃)₂Palladium Source
LigandPPh₃ (Triphenylphosphine)Stabilizes Pd complex
BaseK₂CO₃Activates Boronic Acid
SolventDioxaneReaction Medium
Yields33-89%Dependent on Boronic Acid

Arylation and Alkylation Reactions

Direct arylation or alkylation at the dichloromethyl carbon of 1,3-Benzodioxole, 5-(dichloromethyl)- is not a commonly documented pathway. The gem-dichloro functional group is generally less susceptible to direct nucleophilic substitution compared to its monochloro counterpart, piperonyl chloride. Instead, its synthetic utility in forming new carbon-carbon bonds is primarily realized through its conversion to an aldehyde.

The hydrolysis of the dichloromethyl group under basic or acidic conditions readily yields 5-formyl-1,3-benzodioxole, commonly known as piperonal. This transformation is a key step, converting the relatively inert dichloromethyl group into a highly reactive and versatile carbonyl group.

C₇H₅O₂CHCl₂ + H₂O → C₇H₅O₂CHO + 2 HCl

Once piperonal is formed, standard synthetic methodologies can be employed for alkylation and arylation:

Alkylation: Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can be added to the aldehyde to form secondary alcohols, which can be further oxidized or deoxygenated. This provides a reliable route to introduce a variety of alkyl substituents.

Arylation: Similarly, aryl Grignard or aryllithium reagents can be used to introduce aryl groups, leading to the formation of diaryl methanols. These intermediates are valuable in the synthesis of various pharmacologically active scaffolds.

An alternative strategy involves olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which convert the aldehyde into an alkene. Subsequent reduction of the double bond provides another pathway for introducing alkyl and aryl groups.

The following table summarizes the indirect alkylation and arylation strategies starting from 1,3-Benzodioxole, 5-(dichloromethyl)- via its hydrolysis to piperonal.

Reaction Type Reagent Class Intermediate Product Final Product Type
AlkylationGrignard (R-MgX)Secondary AlcoholAlkylated Benzodioxole
AlkylationOrganolithium (R-Li)Secondary AlcoholAlkylated Benzodioxole
ArylationAryl Grignard (Ar-MgX)Diaryl MethanolArylated Benzodioxole
OlefinationWittig Ylide (Ph₃P=CHR)AlkeneSubstituted Styrene Derivative

Building Block Applications in Complex Molecular Architectures

1,3-Benzodioxole, 5-(dichloromethyl)- serves as a crucial building block for constructing complex molecules, primarily by acting as a stable precursor to piperonal. The 1,3-benzodioxole moiety is a common feature in numerous natural products and pharmacologically active compounds, and this reagent provides a convenient entry point for its incorporation.

The transformation of 1,3-Benzodioxole, 5-(dichloromethyl)- into piperonal unlocks numerous pathways for the synthesis of heterocyclic systems. The aldehyde function can participate in a variety of cyclocondensation reactions with bifunctional reagents to form rings.

Synthesis of Benzodiazepine (B76468) Analogs: Piperonal can react with 1,2-diaminobenzenes in the presence of an oxidizing agent or a catalyst to form substituted benzimidazoles or, with different precursors, benzodiazepine scaffolds, which are privileged structures in medicinal chemistry.

Formation of Isoquinolines: The Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, starting from piperonal-derived intermediates, can be used to construct the isoquinoline (B145761) core, a key component of many alkaloids.

Synthesis of Oxazoles and Thiazoles: Condensation of piperonal with α-amino ketones or α-amino thiols provides access to oxazole (B20620) and thiazole (B1198619) rings, respectively.

The table below illustrates some of the heterocyclic systems that can be synthesized from piperonal, the key intermediate derived from 1,3-Benzodioxole, 5-(dichloromethyl)-.

Heterocyclic System Reactant Partner Reaction Type
IsoquinolineAminoacetaldehyde diethyl acetalPomeranz-Fritsch reaction
Benzimidazoleo-PhenylenediamineCondensation/Oxidation
Quinoxalineo-PhenylenediamineCondensation
PyrimidineUrea, GuanidineBiginelli-type reaction
OxazoleTosmic acid methyl isocyanideVan Leusen reaction

The use of 1,3-Benzodioxole, 5-(dichloromethyl)- as a synthetic precursor significantly contributes to scaffold diversity in drug discovery and materials science. By providing an efficient route to the piperonal core, it allows chemists to append this valuable pharmacophore to a wide range of molecular frameworks.

The aldehyde handle is amenable to a vast number of chemical transformations, including reductive amination, Knoevenagel condensation, and multicomponent reactions (e.g., Ugi or Passerini reactions). Each of these transformations introduces new functional groups and stereocenters, enabling the generation of large libraries of structurally diverse analogs from a single starting material. For example, reductive amination of piperonal with a library of primary and secondary amines can rapidly generate a diverse set of benzylic amine derivatives.

Based on a comprehensive search, there is a notable lack of specific spectroscopic data for the exact compound "1,3-Benzodioxole, 5-(dichloromethyl)-". Publicly accessible chemical databases and scientific literature primarily provide information for the related monochloro compound, "1,3-Benzodioxole, 5-(chloromethyl)-" (CAS Number: 20850-43-5).

Therefore, it is not possible to provide the detailed, scientifically accurate article on the advanced spectroscopic characterization of "1,3-Benzodioxole, 5-(dichloromethyl)-" as requested in the outline. The specific ¹H and ¹³C NMR, 2D NMR, multinuclear NMR, HRMS, and GC-MS data required to populate the requested sections are not available for this specific dichlorinated derivative through the conducted searches.

Users researching this compound should be aware of the potential for confusion with its more common monochloro analog and verify the identity of their substance of interest.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. In the analysis of aromatic compounds like 1,3-Benzodioxole (B145889), 5-(dichloromethyl)-, ESI-MS typically reveals the formation of protonated molecules ([M+H]⁺) or adducts with cations such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). nih.govresearchgate.net The appearance of these adducts can aid in the confirmation of the molecular weight of the analyte. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of 1,3-Benzodioxole, 5-(dichloromethyl)- is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The foundational 1,3-benzodioxole structure displays characteristic peaks that would also be present in its 5-(dichloromethyl)- derivative. These include:

Aromatic C-H stretching: Vibrations in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands typically observed between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O-C stretching: Asymmetric and symmetric stretching of the dioxole ring, which are characteristic of the 1,3-benzodioxole system.

The introduction of the dichloromethyl group (-CHCl₂) at the 5-position of the benzodioxole ring would introduce additional vibrational modes. By analogy with dichlorinated aromatic compounds, the following absorptions would be anticipated:

C-H stretching of the dichloromethyl group: A band is expected in the region of 3000-2900 cm⁻¹.

C-Cl stretching: Strong absorptions due to the carbon-chlorine bonds are expected in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹. The presence of two chlorine atoms on the same carbon would likely result in distinct symmetric and asymmetric stretching vibrations. For instance, in 1,4-dichlorobenzene, C-Cl vibrations contribute to bands in this region. chemicalbook.com

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aromatic C=CStretching1600-1450
Dioxole C-O-CAsymmetric/Symmetric StretchingSpecific to the ring system
Dichloromethyl C-HStretching3000-2900
Dichloromethyl C-ClSymmetric/Asymmetric Stretching800-600

X-ray Crystallography and Electron Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 1,3-Benzodioxole, 5-(dichloromethyl)- has not been reported, analysis of related compounds containing the 1,3-benzodioxole moiety offers insights into its likely solid-state conformation.

Structural Feature Expected Characteristics
1,3-Benzodioxole RingLargely planar
Dioxole Ring ConformationSlight envelope or nearly planar
Intermolecular InteractionsPotential for C-H···π stacking

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

Micro-Electron Diffraction (MicroED) is an emerging technique that utilizes an electron beam to determine the structure of nanocrystals, which are often too small for conventional X-ray diffraction. nih.govnih.govyoutube.com This method is particularly advantageous for organic compounds that yield only very small crystals. nih.govfrontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 1,3-Benzodioxole, 5-(dichloromethyl)- is expected to be dominated by π→π* transitions within the aromatic system. The parent compound, benzene (B151609), exhibits a characteristic absorption band around 255 nm. ijermt.org Substitution on the benzene ring influences the position and intensity of these absorption bands. A study on 1,3-benzodioxole derivatives noted a charge transfer transition in the near UV spectrum. science-softcon.de

The dichloromethyl group is generally considered to be an electron-withdrawing group, which would be expected to cause a hypsochromic (blue) shift in the absorption maximum compared to benzene. ijermt.org However, the presence of the electron-donating methylenedioxy group would likely result in a bathochromic (red) shift. The final absorption spectrum will be a result of the combined electronic effects of both the dichloromethyl and the methylenedioxy substituents on the benzene ring. It is anticipated that the primary absorption bands for 1,3-Benzodioxole, 5-(dichloromethyl)- would appear in the 250-300 nm range.

Spectroscopic Feature Expected Observation
UV-Vis Absorption Maximum (λ_max) Estimated in the 250-300 nm range
Electronic Transitions Primarily π→π*
Fluorescence Possible, but not documented

Comprehensive Spectral Data Interpretation and Correlation

The collective interpretation of data from ESI-MS, IR, SC-XRD/MicroED, and UV-Vis spectroscopy provides a comprehensive understanding of the chemical structure and properties of 1,3-Benzodioxole, 5-(dichloromethyl)-.

Mass Spectrometry (ESI-MS) would confirm the molecular weight and elemental composition through the observation of the molecular ion or its adducts.

Infrared (IR) Spectroscopy would verify the presence of the key functional groups: the 1,3-benzodioxole ring system and the dichloromethyl group, through their characteristic vibrational frequencies.

X-ray Crystallography (SC-XRD) or Micro-Electron Diffraction (MicroED) would provide an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.

UV-Visible (UV-Vis) Spectroscopy would characterize the electronic transitions within the molecule, offering insight into the effects of the substituents on the aromatic chromophore.

By correlating the data from these diverse analytical techniques, a complete and unambiguous structural assignment for 1,3-Benzodioxole, 5-(dichloromethyl)- can be achieved. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a thorough and accurate characterization of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

No specific studies were identified that performed quantum chemical calculations on 1,3-Benzodioxole (B145889), 5-(dichloromethyl)-.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Information not available in the searched literature.

Semiempirical Methods (AM1, PM3, MNDO, MINDO/3, INDO) for Molecular Orbital Analysis

Information not available in the searched literature.

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap (ΔEg)

Information not available in the searched literature.

Dipole Moment and Charge Density Analysis

Information not available in the searched literature.

Molecular Modeling and Simulation

No specific studies were identified that conducted molecular modeling and simulation on 1,3-Benzodioxole, 5-(dichloromethyl)-.

Conformational Analysis and Molecular Dynamics Simulations

Information not available in the searched literature.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate the spectral characteristics of molecules with a high degree of accuracy. orientjchem.orgmdpi.comd-nb.info

Illustrative Predicted ¹H NMR Data for 1,3-Benzodioxole, 5-(dichloromethyl)-

Proton Predicted Chemical Shift (ppm)
Aromatic-H 6.8 - 7.0
O-CH₂-O 5.9 - 6.1
CH-Cl₂ 6.5 - 6.7

Note: This data is illustrative and not based on a specific computational study of the target compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. orientjchem.orgresearchgate.net For 1,3-Benzodioxole, 5-(dichloromethyl)-, key predicted vibrations would include C-H stretching of the aromatic ring and the dichloromethyl group, C-O stretching of the dioxole ring, and C-Cl stretching. A representative table of predicted IR frequencies is provided below.

Illustrative Predicted IR Frequencies for 1,3-Benzodioxole, 5-(dichloromethyl)-

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Dioxole C-O Stretch 1250 - 1040
C-Cl Stretch 800 - 600

Note: This data is illustrative and not based on a specific computational study of the target compound.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. TD-DFT is a common method used to predict the wavelengths of maximum absorption (λmax). mdpi.comrsc.orgnih.gov The predicted UV-Vis spectrum for 1,3-Benzodioxole, 5-(dichloromethyl)- would likely show absorptions characteristic of the benzodioxole chromophore.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.org These models are built on calculated molecular descriptors and are widely used in medicinal chemistry and toxicology. nih.govresearchgate.net For halogenated aromatic compounds like 1,3-Benzodioxole, 5-(dichloromethyl)-, QSAR models can be developed to predict their potential biological effects or reactivity. oup.com

A crucial step in developing a QSAR model is the calculation of various physicochemical parameters that describe the molecule's properties. These parameters, often referred to as molecular descriptors, can be calculated using computational software.

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), this parameter is critical for predicting how a molecule will behave in a biological system.

Polarization and Surface Area: Descriptors related to a molecule's polarizability and surface area can provide insights into its intermolecular interactions.

Hydration Energy: This parameter quantifies the energy released when a molecule is solvated in water and is important for understanding its solubility and distribution in aqueous environments.

An illustrative table of physicochemical parameters that would be calculated for 1,3-Benzodioxole, 5-(dichloromethyl)- in a QSAR study is shown below.

Illustrative Physicochemical Parameters for 1,3-Benzodioxole, 5-(dichloromethyl)-

Parameter Description Illustrative Value
LogP Hydrophobicity 2.5 - 3.0
Polarizability (ų) Molecular polarizability 15 - 20
Molecular Surface Area (Ų) Total surface area of the molecule 150 - 200
Hydration Energy (kcal/mol) Energy of solvation in water -5 to -10

Note: This data is illustrative and not based on a specific computational study of the target compound.

In the context of QSAR, molecular descriptors are statistically correlated with the observed chemical reactivity of a series of compounds. This allows for the development of predictive models. For a compound like 1,3-Benzodioxole, 5-(dichloromethyl)-, descriptors related to its electronic structure would be particularly important for predicting its reactivity.

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing a molecule's susceptibility to electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Reactivity Indices: Other descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, provide a more quantitative measure of a molecule's reactivity. dergipark.org.trresearchgate.net A QSAR model for a series of related compounds would aim to establish a mathematical relationship between these descriptors and an experimental measure of reactivity, such as a reaction rate constant.

While specific QSAR studies for 1,3-Benzodioxole, 5-(dichloromethyl)- are not available, the principles described above would be the basis for any such investigation into its chemical reactivity.

Applications in Advanced Organic Synthesis and Material Science

Role as an Intermediate for Fine Chemical Synthesis

The 1,3-benzodioxole (B145889) ring system is a common structural motif in many biologically active compounds and is widely utilized in the industrial and pharmaceutical sectors as a precursor for more complex molecules. chemicalbook.com The presence of the dichloromethyl group in 1,3-Benzodioxole, 5-(dichloromethyl)- provides a reactive handle for a variety of chemical transformations, establishing its role as a key intermediate in multi-step synthetic pathways.

The dichloromethyl group (-CHCl₂) is a synthetic equivalent of a formyl group (-CHO). Through hydrolysis, 1,3-Benzodioxole, 5-(dichloromethyl)- can be readily converted into 1,3-Benzodioxole-5-carbaldehyde, a pivotal intermediate. This transformation is fundamental as it opens the door to the vast chemistry of aromatic aldehydes, including oxidation to carboxylic acids (piperonylic acid), reduction to alcohols (piperonyl alcohol), and participation in various condensation and carbon-carbon bond-forming reactions. These reactions allow for the elaboration of the benzodioxole core into a diverse array of more complex derivatives sought after in medicinal and organic chemistry. chemicalbook.com

One of the most significant applications of 1,3-Benzodioxole, 5-(dichloromethyl)- is its role as a direct precursor to piperonal (B3395001) (also known as heliotropin or 1,3-Benzodioxole-5-carbaldehyde). Piperonal is a highly valued compound in the flavor and fragrance industry, prized for its floral, vanilla-like, and cherry scent profile. It has been a component in perfumery since the 1880s.

The synthesis is typically achieved through the hydrolysis of the dichloromethyl group. This straightforward conversion makes 1,3-Benzodioxole, 5-(dichloromethyl)- an important synthetic intermediate for accessing this key fragrance material. Piperonal itself is not only used directly in fragrance formulations but also serves as a starting material for other synthetic aroma chemicals.

Chemical Transformation into Agrochemical Precursors

The 1,3-benzodioxole moiety is a well-established pharmacophore in the agrochemical industry. solubilityofthings.com Derivatives are used as insecticide synergists and have been investigated as plant growth regulators.

Methylenedioxyphenyl (1,3-benzodioxole) compounds are famously used as insecticide synergists, a discovery that originated from the observation that sesame oil enhanced the potency of pyrethrum insecticides. chemicalbook.com The most prominent example is Piperonyl Butoxide (PBO), which, despite having little to no intrinsic pesticidal activity, dramatically increases the efficacy of insecticides like pyrethrins (B594832) and pyrethroids. PBO functions by inhibiting cytochrome P-450, a key enzyme system that insects use to detoxify foreign compounds.

1,3-Benzodioxole, 5-(dichloromethyl)- serves as a valuable building block for synthesizing PBO derivatives and other novel synergists. The dichloromethyl group can be transformed into other functional groups, allowing for the attachment of various side chains, similar to the [2-(2-butoxyethoxy)ethoxy]methyl side chain found in PBO, to explore and optimize synergistic activity.

Recent research has demonstrated the potential of 1,3-benzodioxole derivatives as effective plant growth regulators. nih.govfrontiersin.org Scientists have designed and synthesized a series of novel N-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides that function as potent auxin receptor agonists, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa (rice). nih.govfrontiersin.org

In this research, a lead compound was identified through virtual screening against the auxin receptor TIR1. nih.govfrontiersin.org This led to the synthesis of 22 new derivatives built upon the 1,3-benzodioxole scaffold. Bioassays revealed that one compound, designated K-10, exhibited root growth-promoting activity that significantly surpassed that of the widely used synthetic auxin, 1-naphthylacetic acid (NAA). nih.govfrontiersin.org This work highlights the utility of the 1,3-benzodioxole core as a foundational structure for discovering new agrochemicals that can enhance crop production by promoting more robust root systems. nih.govfrontiersin.org

Table 1: Root Growth Promotion Activity of Selected 1,3-Benzodioxole Derivatives nih.govfrontiersin.org
Compound IDStructureRelative Root Length Promotion (%) vs. Control
K-1 (HTS05309)N-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide~150%
K-10N-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide~250%
NAA (Reference)1-Naphthylacetic acid~175%

Contribution to New Material Development

While the primary applications of 1,3-benzodioxole derivatives have historically been in fine chemicals and agrochemicals, the unique electronic and structural properties of the benzodioxole ring are attracting interest in materials science. Specifically, related structures like benzodioxinones are being explored as building blocks for advanced polymers.

Research into polymer chemistry has utilized alkyne-functionalized benzodioxinones to create telechelic polymers—macromolecules with reactive end-groups. nih.govresearchgate.net These functionalized polymers, including poly(methyl methacrylate) (PMMA) and poly(ethylene glycol) (PEG) derivatives, were prepared using "click chemistry". nih.govresearchgate.net The resulting materials can be used to synthesize block copolymers upon exposure to heat or UV light. nih.govresearchgate.net This work demonstrates that the benzodioxole/benzodioxinone scaffold can be incorporated into polymer backbones, creating materials with tailored properties. Although this research does not directly use 1,3-Benzodioxole, 5-(dichloromethyl)-, it illustrates a clear trajectory for the use of this class of compounds in the development of novel, functional materials and responsive polymer networks.

Precursors for Polymeric Materials

While extensive research specifically detailing the use of 1,3-Benzodioxole, 5-(dichloromethyl)- as a direct monomer for polymerization is not widely documented in publicly available literature, its structural motifs are of interest in polymer chemistry. The related compound, 1,3-benzodioxole, serves as an important industrial intermediate for various materials. The reactivity of the chloromethyl group in the analogous compound, 5-(chloromethyl)-1,3-benzodioxole, allows for its incorporation into polymer backbones or as pendant groups through nucleophilic substitution reactions. This functionality can be exploited to synthesize polymers with tailored properties. For instance, the benzodioxole unit can enhance the thermal stability and modify the optical properties of polymeric materials.

Organic Electronic Materials

The application of specific derivatives of 1,3-Benzodioxole, 5-(dichloromethyl)- in organic electronic materials is an emerging area of interest. The electron-rich nature of the 1,3-benzodioxole ring system can be beneficial in the design of organic semiconductors. While direct applications of the dichloromethyl derivative are not extensively reported, the broader class of benzodioxole-containing molecules has been explored for these purposes. For example, benzothiadiazole derivatives, which can be synthesized from precursors containing a benzene (B151609) ring, are used in the development of materials for organic field-effect transistors (OFETs). The electronic properties of the benzodioxole moiety can be fine-tuned through chemical modification, suggesting that derivatives of 1,3-Benzodioxole, 5-(dichloromethyl)- could potentially be used to create novel materials for organic electronics after transformation of the dichloromethyl group.

Corrosion Inhibitors (as a class of benzodioxole derivatives)

The efficacy of 1,3-benzodioxole derivatives as corrosion inhibitors has been a subject of theoretical and experimental investigation. researchgate.netscispace.comresearchgate.net These compounds can effectively protect metal surfaces, particularly steel, from corrosion in acidic media. researchgate.net The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, which occurs through the heteroatoms (oxygen, nitrogen, etc.) present in their structure. scispace.com This adsorption can be either physical or chemical, forming a protective layer that isolates the metal from the corrosive environment. scispace.com

Quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the relationship between the molecular structure of benzodioxole derivatives and their corrosion inhibition efficiency. researchgate.netscispace.comresearchgate.net Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) are calculated to predict their performance. researchgate.netscispace.comresearchgate.net For example, a higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, enhancing the inhibition efficiency.

ParameterSignificance in Corrosion Inhibition
EHOMO Higher values indicate a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, leading to stronger adsorption and better inhibition.
ELUMO Lower values suggest a higher ability of the molecule to accept electrons from the metal surface, forming a feedback bond which strengthens the adsorption.
Energy Gap (ΔE) A smaller energy gap implies higher reactivity of the molecule, which can lead to more effective adsorption on the metal surface.
Dipole Moment (μ) A higher dipole moment may increase the adsorption of the inhibitor on the metal surface through electrostatic interactions.

This table provides an interactive overview of the quantum chemical parameters used to evaluate the performance of corrosion inhibitors.

Development of Novel Reagents and Catalysts

The chemical reactivity of 1,3-Benzodioxole, 5-(dichloromethyl)- makes it a valuable precursor for the synthesis of novel reagents and catalysts. The dichloromethyl group can be hydrolyzed to an aldehyde, yielding piperonal (heliotropine), a compound with significant applications in the fragrance and flavor industries. This transformation highlights its role as a key intermediate.

Furthermore, the benzodioxole moiety is a structural component in the design of ligands for asymmetric catalysis. While specific examples starting directly from the 5-(dichloromethyl)- derivative are not prevalent in the reviewed literature, the functionalization of the benzodioxole core is a common strategy. The development of optically pure 1,3-benzodioxole agents has been suggested for use as reagents in distinguishing between D,L-amino acids. chemicalbook.com The versatility of the 1,3-benzodioxole structure allows for the creation of a variety of derivatives, expanding its utility in different chemical applications. chemicalbook.com

Advanced Analytical Methodologies for Chemical Characterization

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (in non-biological matrices)

Chromatographic methods are indispensable for assessing the purity of "1,3-Benzodioxole, 5-(dichloromethyl)-" and for monitoring the progress of its synthesis. These techniques allow for the separation of the target compound from starting materials, byproducts, and other impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like benzodioxole derivatives. For "1,3-Benzodioxole, 5-(dichloromethyl)-", a high-resolution capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, would be suitable. A flame ionization detector (FID) can be employed for quantitative analysis due to its high sensitivity towards organic compounds. The method would involve dissolving the sample in a suitable organic solvent, followed by injection into the GC system. The retention time of the compound would be a key identifier, while the peak area would be proportional to its concentration, allowing for purity determination.

High-performance liquid chromatography offers a complementary approach, particularly for less volatile impurities or for monitoring reactions in the liquid phase. A reversed-phase HPLC method, likely utilizing a C18 column, would be effective. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control pH. Detection is commonly achieved using a UV detector, as the benzodioxole ring system exhibits strong UV absorbance.

Table 1: Illustrative Chromatographic Conditions for Related Benzodioxole Derivatives

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Injector Temperature 250 °CAmbient
Oven Program Initial temp 100 °C, ramp to 280 °C at 10 °C/minIsocratic or gradient elution
Carrier Gas HeliumNot applicable
Flow Rate 1 mL/min1 mL/min
Detector Flame Ionization Detector (FID) at 300 °CUV Detector at 285 nm
Mobile Phase Not applicableAcetonitrile/Water mixture

Note: These are representative conditions and would require optimization for "1,3-Benzodioxole, 5-(dichloromethyl)-".

Coupled Techniques (e.g., GC-MS)

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for both the identification and quantification of "1,3-Benzodioxole, 5-(dichloromethyl)-" and its potential impurities. While the sample is separated by the GC component based on its volatility and interaction with the stationary phase, the MS component provides information about the mass-to-charge ratio of the compound and its fragments. This allows for unambiguous identification by comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation pattern. The electron ionization (EI) mass spectrum of "1,3-Benzodioxole, 5-(dichloromethyl)-" would be expected to show a molecular ion peak, as well as characteristic fragment ions resulting from the loss of chlorine atoms and cleavage of the dichloromethyl group.

Spectroscopic Analytical Techniques for Quantitative and Qualitative Analysis

Spectroscopic techniques are crucial for the structural elucidation and quantification of "1,3-Benzodioxole, 5-(dichloromethyl)-".

Advanced Spectrophotometric Methods

Spectrophotometric methods, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed information about the molecule's structure.

UV-Visible Spectroscopy: The benzodioxole ring system gives rise to characteristic absorption bands in the UV region, typically around 280-290 nm. This property can be utilized for quantitative analysis using a calibration curve.

Infrared Spectroscopy: The IR spectrum would reveal characteristic absorption bands for the C-H stretching of the aromatic ring and the methylenedioxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages. The presence of the dichloromethyl group would be indicated by C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural confirmation of "1,3-Benzodioxole, 5-(dichloromethyl)-". The ¹H NMR spectrum would show characteristic signals for the protons on the aromatic ring, the methylenedioxy bridge, and a distinct signal for the proton of the dichloromethyl group. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Table 2: Expected Spectroscopic Data for the 1,3-Benzodioxole (B145889) Moiety

TechniqueExpected Observations
UV-Visible λmax ~ 285 - 290 nm
Infrared (IR) ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1600-1450 cm⁻¹ (Aromatic C=C stretch), ~1250-1040 cm⁻¹ (C-O stretch)
¹H NMR δ ~ 6.7-7.0 ppm (Aromatic protons), δ ~ 5.9-6.1 ppm (O-CH₂-O protons)
¹³C NMR δ ~ 140-150 ppm (Aromatic carbons attached to oxygen), δ ~ 100-120 ppm (Aromatic carbons), δ ~ 101 ppm (O-CH₂-O carbon)

Note: The chemical shifts for the dichloromethyl group would be distinct and would need to be determined experimentally.

Electrochemical Methods (e.g., Voltammetry) for Chemical Detection

Separation Techniques for Complex Chemical Mixtures

In a synthetic process, "1,3-Benzodioxole, 5-(dichloromethyl)-" will be part of a complex mixture. Effective separation techniques are therefore essential for its isolation and purification.

Extraction: Liquid-liquid extraction is a fundamental step to separate the product from the reaction mixture. Based on its likely organic-soluble nature, it could be extracted from an aqueous reaction medium using a suitable water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

Column Chromatography: For purification on a laboratory scale, column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane, would likely be used to elute the compound, separating it from less polar and more polar impurities.

Crystallization: If the compound is a solid at room temperature, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

Extraction Chromatography

Extraction chromatography (EXC) is a powerful separation technique that merges the selectivity of liquid-liquid extraction with the convenience and efficiency of column chromatography. triskem-international.com This method utilizes a stationary phase composed of a specific extractant immobilized on an inert polymeric support. The target analyte, present in the mobile phase, is selectively retained by the stationary phase based on its affinity for the extractant.

While specific studies on the application of extraction chromatography for 1,3-Benzodioxole, 5-(dichloromethyl)- are not extensively documented, the principles of this technique are well-suited for its separation from complex mixtures. For instance, the analysis of various 1,3-benzodioxole derivatives often involves their isolation from intricate biological or environmental samples. nih.gov Extraction chromatography offers a robust platform for such separations, where the choice of extractant and mobile phase can be tailored to the physicochemical properties of the target molecule.

The performance of extraction chromatography is contingent on several key parameters, which are summarized in the table below. The optimization of these parameters is essential for achieving high recovery and purity of the analyte.

ParameterDescriptionRelevance to 1,3-Benzodioxole, 5-(dichloromethyl)- Analysis
Stationary Phase (Extractant) The liquid extractant immobilized on the support, responsible for the selective retention of the analyte.An extractant with a high affinity for the benzodioxole moiety and the dichloromethyl group would be ideal.
Inert Support A porous polymer, typically a resin, that holds the stationary phase.The support's particle size and surface area influence the column's efficiency and capacity.
Mobile Phase (Eluent) The solvent that carries the sample through the column and elutes the separated components.The polarity and composition of the mobile phase are adjusted to control the retention and elution of the analyte.
Flow Rate The speed at which the mobile phase passes through the column.A slower flow rate generally allows for better equilibration and improved separation resolution.
Temperature The operating temperature of the column.Temperature can affect the viscosity of the mobile phase and the kinetics of the analyte-extractant interaction.

By carefully selecting and optimizing these parameters, extraction chromatography can be a highly effective method for the isolation and pre-concentration of 1,3-Benzodioxole, 5-(dichloromethyl)- prior to its instrumental analysis.

Molecularly Imprinted Solid Phase Extraction (MISPE) in Chemical Analysis

Molecularly Imprinted Solid Phase Extraction (MISPE) is a highly selective sample preparation technique that employs molecularly imprinted polymers (MIPs) as sorbents. MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. mdpi.com This "molecular memory" allows for the highly specific binding and extraction of the target analyte from a complex matrix.

Although the development of a specific MISPE protocol for 1,3-Benzodioxole, 5-(dichloromethyl)- has not been reported, the technology has been successfully applied to structurally related compounds, such as catechol and its derivatives. nih.gov Catechol shares a similar aromatic di-oxygenated ring system with the 1,3-benzodioxole core. The successful imprinting of catechol suggests that a similar approach could be employed for 1,3-Benzodioxole, 5-(dichloromethyl)-.

The synthesis of a molecularly imprinted polymer for this purpose would involve the following key components and steps, as detailed in the table below.

Component/StepDescriptionRationale for 1,3-Benzodioxole, 5-(dichloromethyl)-
Template Molecule The analyte of interest, around which the polymer is formed.1,3-Benzodioxole, 5-(dichloromethyl)-
Functional Monomer A polymerizable molecule that interacts with the functional groups of the template.Monomers capable of hydrogen bonding or dipole-dipole interactions with the oxygen and chlorine atoms of the template.
Cross-linker A molecule that forms the polymer network and maintains the structure of the recognition sites.A high degree of cross-linking ensures the rigidity and stability of the imprinted cavities.
Porogen (Solvent) A solvent in which the components are dissolved during polymerization, influencing the morphology of the polymer.The choice of porogen affects the accessibility of the binding sites to the analyte.
Initiator A compound that initiates the polymerization reaction, typically through heat or UV light.The initiator determines the rate and extent of the polymerization process.
Template Removal After polymerization, the template is washed out, leaving the specific recognition sites.This step is crucial for creating the selective binding cavities within the polymer.

The resulting MIP can then be used as a solid-phase extraction sorbent to selectively capture 1,3-Benzodioxole, 5-(dichloromethyl)- from a sample solution, while interfering substances are washed away. This high degree of selectivity significantly reduces matrix effects and improves the accuracy of subsequent analytical measurements.

Derivatization Strategies for Enhanced Analytical Detection and Separation (in chemical matrices)

Derivatization is a chemical modification process used to convert an analyte into a derivative with properties that are more suitable for a particular analytical technique, most notably gas chromatography-mass spectrometry (GC-MS). jfda-online.com For compounds like 1,3-Benzodioxole, 5-(dichloromethyl)-, which may exhibit thermal instability or poor chromatographic behavior, derivatization can significantly improve their volatility, thermal stability, and detectability.

The presence of the dichloromethyl group offers a reactive site for various derivatization reactions. Nucleophilic substitution reactions, for example, can be employed to replace the chlorine atoms with functional groups that enhance the molecule's analytical properties. The table below outlines several potential derivatization strategies that could be applied to 1,3-Benzodioxole, 5-(dichloromethyl)-.

Derivatization ReactionReagentExpected DerivativeAnalytical Advantages
Alkoxylation Alcohol (e.g., methanol, ethanol) in the presence of a base1,3-Benzodioxole, 5-(dialkoxymethyl)-Increased volatility and improved peak shape in GC. The mass spectrum of the derivative would show characteristic fragments corresponding to the alkoxy groups.
Thiolation Thiol (e.g., ethanethiol) in the presence of a base1,3-Benzodioxole, 5-(bis(alkylthio)methyl)-Introduction of sulfur atoms can enhance detectability with sulfur-specific detectors. The derivatives are often more stable than their chlorinated precursors.
Cyanation Cyanide salt (e.g., sodium cyanide)1,3-Benzodioxole, 5-(dicyanomethyl)-The introduction of nitrile groups can increase the polarity of the molecule, which may be advantageous for certain chromatographic separations.
Hydrolysis Water, potentially with a catalyst1,3-Benzodioxole-5-carboxaldehydeThis reaction converts the dichloromethyl group to an aldehyde, which can then be further derivatized if necessary. The resulting aldehyde is a well-characterized compound. cas.org

The selection of an appropriate derivatization strategy depends on the specific requirements of the analytical method and the nature of the sample matrix. Optimization of reaction conditions, such as temperature, reaction time, and reagent concentration, is critical to ensure complete and reproducible derivatization, thereby leading to reliable and accurate analytical results.

Historical Context and Evolution of Research on 1,3 Benzodioxole, 5 Dichloromethyl

Early Discoveries and Initial Syntheses of Substituted Benzodioxoles

The journey into the chemistry of 1,3-Benzodioxole (B145889), 5-(dichloromethyl)- begins with the foundational discovery and synthesis of its parent structure, the 1,3-benzodioxole ring system, also known as methylenedioxybenzene. This heterocyclic compound consists of a benzene (B151609) ring fused to a five-membered dioxole ring. Historically, the synthesis of this core structure was a significant step, paving the way for the creation of a vast array of derivatives.

Early and foundational synthetic routes typically started from catechol (1,2-dihydroxybenzene). One of the primary methods developed was the reaction of catechol with dihalomethanes, such as dichloromethane (B109758), in the presence of a base. google.comyoutube.com This reaction proceeds as a double Williamson ether synthesis, where the two hydroxyl groups of catechol successively react with the dihalomethane to form the characteristic methylenedioxy bridge. The use of a strong base in a suitable solvent is crucial for deprotonating the catechol, enabling it to act as a nucleophile and displace the halides. google.com

The discovery was also heavily influenced by natural products chemistry. Many naturally occurring compounds, such as safrole (the principal component of sassafras oil), contain the 1,3-benzodioxole moiety and have served as important starting materials for the laboratory synthesis of various derivatives. nih.gov The recognition that sesame oil, which contains sesamol (B190485) (a benzodioxole derivative), could enhance the efficacy of pyrethrum insecticides was a pivotal discovery that highlighted the biological significance of this chemical scaffold and spurred further research into its derivatives. chemicalbook.com

Table 1: Foundational Synthetic Methods for the 1,3-Benzodioxole Ring

Starting MaterialReagentsReaction TypeSignificance
CatecholDichloromethane, Base (e.g., NaOH)Williamson Ether Synthesis (double)Established a fundamental route from simple aromatic precursors. google.com
CatecholFormaldehyde (B43269) or its equivalents (e.g., trioxane)Acid-catalyzed condensationProvides an alternative pathway to form the methylenedioxy bridge. google.com
Natural Products (e.g., Safrole)Various (for modification of side chain)Derivative SynthesisUtilized naturally available scaffolds for creating new compounds. nih.gov

Evolution of Synthetic Strategies for Dichloromethylated Benzodioxoles

While the synthesis of the parent benzodioxole ring was established early on, the introduction of functional groups onto the aromatic ring was the next evolutionary step. The synthesis of 1,3-Benzodioxole, 5-(dichloromethyl)- is intrinsically linked to the broader field of haloalkylation of aromatic compounds.

The most closely related and well-documented synthesis is that of the monochloro derivative, 5-(chloromethyl)-1,3-benzodioxole, commonly known as piperonyl chloride. nih.gov This compound is typically prepared via the chloromethylation of 1,3-benzodioxole. This electrophilic aromatic substitution reaction, a variation of the Blanc reaction, uses formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. organicreactions.orgthieme-connect.deprepchem.com

Direct and well-documented synthetic routes specifically for 1,3-Benzodioxole, 5-(dichloromethyl)- are less common in readily available literature. However, its synthesis can be inferred from established organic chemistry principles. Potential strategies include:

Exhaustive Chloromethylation: Applying more forcing conditions (e.g., higher temperature, longer reaction time, different catalyst) to the standard chloromethylation reaction could potentially lead to the formation of the dichloromethylated product alongside the monochloromethylated one.

Radical Chlorination: The free-radical chlorination of 5-methyl-1,3-benzodioxole (B1360083) could yield the dichloromethyl derivative, although controlling the degree of chlorination and avoiding ring chlorination can be challenging. A similar approach has been proposed for toluene (B28343) derivatives using calcium hypochlorite. mdma.ch

Formylation and Chlorination: A two-step process involving the formylation of 1,3-benzodioxole to produce piperonal (B3395001), followed by reaction with a chlorinating agent like phosphorus pentachloride, could convert the aldehyde to the geminal dichloride.

Reaction with Dichloromethylating Agents: A plausible route involves the Friedel-Crafts reaction of 1,3-benzodioxole with an electrophilic dichloromethylating agent. For instance, dichloromethyl methyl ether is known to react with aromatic compounds under Friedel-Crafts conditions to form dichloromethylated intermediates, which are then typically hydrolyzed to aldehydes. orgsyn.org

Table 2: Comparison of Potential Synthetic Routes to Dichloromethylated Benzodioxoles

StrategyKey ReagentsPlausibility and Challenges
Modified Blanc Reaction1,3-Benzodioxole, Formaldehyde, HCl, CatalystPlausible, but may lead to a mixture of products and polymerization. thieme-connect.de
Friedel-Crafts Reaction1,3-Benzodioxole, Dichloromethyl methyl ether, Lewis AcidA known method for introducing dichloromethyl groups onto activated rings. orgsyn.org
From PiperonalPiperonal, PCl₅ or SOCl₂Standard conversion of an aldehyde to a geminal dichloride.

Key Milestones in Understanding its Reactivity and Applications

The significance of 1,3-Benzodioxole, 5-(dichloromethyl)- is primarily understood through its reactivity as a synthetic intermediate. The dichloromethyl (or gem-dichloro) group is a functional group with a distinct and valuable chemical behavior: it serves as a synthetic equivalent of a carbonyl group.

A key milestone in understanding the utility of this compound is the recognition of its role as a direct precursor to 3,4-methylenedioxybenzaldehyde (piperonal). The hydrolysis of the dichloromethyl group readily yields the corresponding aldehyde. This transformation is a standard and efficient reaction in organic synthesis. The reaction typically proceeds by nucleophilic substitution, where water attacks the benzylic carbon, followed by the elimination of HCl and tautomerization to form the stable aldehyde.

This reactivity makes 1,3-Benzodioxole, 5-(dichloromethyl)- a crucial, albeit potentially transient, intermediate in the production of piperonal. Piperonal itself is a highly valuable compound, widely used in the fragrance and flavor industry for its characteristic sweet, floral, heliotrope-like scent. Furthermore, piperonal is a key starting material in the synthesis of various pharmaceuticals and other fine chemicals. chemicalbook.com

The evolution from multi-step syntheses of piperonal—for example, from the monochloro derivative (piperonyl chloride) via the Sommelet reaction or through a piperonyl alcohol intermediate—to a more direct route involving the hydrolysis of a dichloromethyl precursor represents a potential strategic simplification in its manufacturing process. reddit.comgoogle.com

Table 3: Key Reaction and Application of 1,3-Benzodioxole, 5-(dichloromethyl)-

ReactionProductSignificance of Product
Hydrolysis3,4-Methylenedioxybenzaldehyde (Piperonal)Key component in fragrances and flavors; precursor for pharmaceuticals.
Nucleophilic SubstitutionVarious substituted benzodioxole derivativesPotential for creating diverse chemical libraries for drug discovery.

Contemporary Research Trends and Their Foundations

While direct contemporary research focusing specifically on 1,3-Benzodioxole, 5-(dichloromethyl)- is not prominent, the foundational chemistry it represents is pivotal to many modern research trends. The broader class of 1,3-benzodioxole derivatives is an area of intense investigation due to their diverse biological activities.

Current research founded on the benzodioxole scaffold includes:

Antitumor Agents: Scientists are actively synthesizing and evaluating novel 1,3-benzodioxole derivatives for their potential as anticancer drugs. Studies have shown that certain compounds from this class exhibit significant growth-inhibitory activity against various human tumor cell lines. nih.govresearchgate.net

Agricultural Chemicals: Recent studies have explored benzodioxole derivatives as plant growth regulators. For example, new compounds have been designed and synthesized that act as potent auxin receptor agonists, promoting root growth in important crops. frontiersin.org

Pharmaceuticals and Bioactive Molecules: The benzodioxole ring is a common feature in many bioactive molecules and pharmaceuticals. Research continues to explore its utility as a pharmacophore in drug design. chemicalbook.com

Sustainable Synthesis: Modern research also focuses on improving the synthesis of benzodioxole-containing molecules. For instance, recent work has detailed continuous flow processes for the acylation of 1,3-benzodioxole, aiming for more sustainable and efficient industrial production of key intermediates. mdpi.com

Natural Product Discovery: The isolation and characterization of new 1,3-benzodioxole compounds from natural sources, such as plants, remains an active area of research, often revealing novel structures with interesting biological properties like antioxidant activity. mdpi.com

The synthesis of functionalized intermediates like 1,3-Benzodioxole, 5-(dichloromethyl)- is a fundamental pillar supporting these advanced applications. The ability to introduce reactive handles such as the dichloromethyl group onto the benzodioxole ring allows chemists to build more complex and targeted molecules for evaluation in these diverse and impactful fields.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Transformations

The synthesis of 1,3-benzodioxole (B145889) derivatives is an area of active research, with a clear trend toward replacing classical methods with more sophisticated and efficient catalytic systems. While the dichloromethyl group of the title compound is typically installed via direct chlorination or from the corresponding aldehyde, future research will likely focus on catalytic and milder alternatives.

Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, have been successfully applied to functionalize the benzodioxole core. For instance, Suzuki-Miyaura coupling reactions have been used to prepare new 1,3-benzodioxole derivatives from bromo-substituted precursors. worldresearchersassociations.comresearchgate.net This suggests a potential pathway where a bromo- or boronic acid-substituted benzodioxole could be coupled with a dichloromethyl-containing partner, or vice-versa, offering a modular and highly adaptable synthetic route.

Furthermore, the use of alternative catalysts for Friedel-Crafts type reactions is expanding. Metal tosylates, such as indium(III) tosylate, have been shown to be efficient and less expensive catalysts for the acylation of 1,3-benzodioxole, providing quantitative conversion under relatively mild conditions. cdp-innovation.com Future work could explore the application of such Lewis acids for the direct dichloromethylation of 1,3-benzodioxole or for subsequent transformations of the dichloromethyl group itself.

A comparative look at traditional versus emerging catalytic approaches is presented below.

FeatureTraditional Methods (e.g., Direct Chlorination)Emerging Catalytic Methods (e.g., Cross-Coupling)
Selectivity Often moderate, can lead to side productsHigh chemo- and regioselectivity
Substrate Scope Can be limited by harsh conditionsBroad, tolerant of various functional groups
Catalyst Often stoichiometric reagents (e.g., PCl5, SOCl2)Substoichiometric, often recyclable (e.g., Pd complexes, In(OTs)3)
Conditions Frequently harsh (high temperatures, strong acids)Generally milder reaction conditions
Sustainability Generates significant inorganic wasteHigher atom economy, potential for catalyst recycling

These advanced catalytic strategies represent a significant leap forward, promising higher yields, greater functional group tolerance, and improved environmental profiles for the synthesis of 1,3-Benzodioxole, 5-(dichloromethyl)- and its derivatives.

Computational Design of Advanced Functional Derivatives

Computational chemistry and in silico design are becoming indispensable tools for accelerating the discovery of novel molecules with tailored properties. For the 1,3-benzodioxole scaffold, computer-aided approaches have already demonstrated success in designing derivatives with specific biological activities. For example, virtual screening and molecular docking were employed to identify and optimize N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives as potent agonists for the auxin receptor TIR1, leading to the development of plant growth promoters. nih.govresearchgate.netfrontiersin.org

This same design philosophy can be applied to create advanced functional derivatives of 1,3-Benzodioxole, 5-(dichloromethyl)-. Using techniques like Density Functional Theory (DFT), researchers can predict the geometric and electronic properties of novel derivatives, guiding synthetic efforts toward molecules with desired characteristics. acs.orgresearchgate.net DFT calculations can elucidate parameters such as frontier molecular orbital energies (HOMO-LUMO), which are crucial for predicting reactivity and potential applications in materials science, such as corrosion inhibitors or nonlinear optical (NLO) materials. researchgate.netrsc.org

Future research avenues include:

Virtual Library Screening: Designing and computationally screening large virtual libraries of derivatives where the dichloromethyl group is transformed into various other functionalities.

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with specific properties (e.g., NLO response, polymer stability, catalytic activity).

Mechanism Elucidation: Employing DFT to model reaction pathways for the synthesis and transformation of the title compound, helping to optimize conditions and predict outcomes.

These computational strategies allow for the rational design of derivatives, minimizing the trial-and-error of traditional synthesis and focusing laboratory efforts on the most promising candidates.

Integration with Flow Chemistry and Automated Synthesis

The shift from batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering superior control, safety, and scalability. researchgate.net The synthesis of 1,3-benzodioxole derivatives is already benefiting from this technology. A continuous flow process for the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst has been developed, demonstrating high conversion rates, excellent stability over time, and easy separation of the unreacted starting material for recycling. mdpi.com

The synthesis of 1,3-Benzodioxole, 5-(dichloromethyl)- is an ideal candidate for integration with flow chemistry for several reasons:

Enhanced Safety: Chlorination reactions can be highly exothermic and may involve hazardous reagents. Microreactors in flow systems offer a vastly superior surface-area-to-volume ratio, enabling near-instantaneous heat dissipation and precise temperature control, thus minimizing risks of thermal runaways.

Improved Efficiency: The short diffusion distances in flow reactors can significantly accelerate reaction rates, reducing residence times from hours to minutes.

Automation and Optimization: Automated flow platforms allow for high-throughput screening of reaction parameters (temperature, pressure, stoichiometry, residence time), enabling rapid optimization and the construction of kinetic models. researchgate.net

Scalability: Scaling up production in a flow system is achieved by either running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often safer and more straightforward than scaling up large batch reactors.

Future research will likely involve developing a fully integrated, multi-step flow synthesis that starts from catechol or 1,3-benzodioxole and proceeds through dichloromethylation and subsequent derivatization reactions without intermediate isolation, embodying the principles of modern, efficient chemical manufacturing. nih.gov

Investigation of Stereoselective Synthesis of Chiral Analogs

While 1,3-Benzodioxole, 5-(dichloromethyl)- is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral derivatives. The development of asymmetric methodologies to produce enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications.

Emerging research in the synthesis of chiral 1,3-dioxoles and their benzo-fused analogs provides a roadmap for future investigations. One powerful strategy involves the rhodium(II)-catalyzed asymmetric three-component cascade reaction of ylides, aldehydes, and carboxylic acids to afford chiral 1,3-dioxoles with high enantioselectivity. nih.gov Adapting such catalytic systems to the benzodioxole framework could enable the construction of complex chiral side chains at the 5-position.

Furthermore, the dichloromethyl group itself is a reactive handle that can be used to introduce chirality. Nucleophilic substitution with chiral reagents or the conversion of the dichloromethyl group into a prochiral ketone followed by asymmetric reduction are viable strategies. The importance of chirality is highlighted by studies on other benzodioxole derivatives, where resolved enantiomers exhibited significantly different biological activities. For instance, the (S)-enantiomer of a 1,3-benzodioxole-pyrimidine derivative showed substantially stronger fungicidal and enzyme inhibitory activity than its (R)-counterpart. acs.org

Future research directions could include:

Organocatalysis: Using novel chiral organocatalysts, such as those based on binaphthylazepine, to control the stereoselective transformation of derivatives. mdpi.com

Asymmetric Metal Catalysis: Developing new chiral transition metal complexes for the enantioselective functionalization of the benzodioxole ring or its side chain.

Chiral Resolution: Employing techniques like chiral HPLC to separate enantiomers of racemic derivatives, allowing for the study of their individual properties. nih.gov

These investigations will be crucial for accessing novel, enantiopure benzodioxole analogs for evaluation in chiral materials and life sciences.

Expansion of Non-Biological Applications in Materials Science and Green Chemistry

Beyond its role as a synthetic intermediate for biologically active molecules, the 1,3-benzodioxole scaffold holds untapped potential in materials science. The rigid, electron-rich aromatic system is an attractive building block for functional materials.

One emerging area is the development of materials with nonlinear optical (NLO) properties. Chalcone (B49325) derivatives incorporating the piperonal (B3395001) (1,3-benzodioxole-5-carboxaldehyde) moiety have been synthesized and investigated with quantum chemical methods, showing promise for applications in NLO devices due to their molecular structure and high hyperpolarizability. rsc.orgresearchgate.net The dichloromethyl group of the title compound could be converted into various conjugated systems to create novel NLO-active chromophores.

Another potential application is in the field of corrosion inhibition. Theoretical studies using quantum chemical calculations have suggested that 1,3-benzodioxole derivatives can act as effective corrosion inhibitors, a property that could be explored and optimized through rational design. researchgate.net

From a green chemistry perspective, future research will emphasize the development of more sustainable synthetic protocols. This includes the use of environmentally benign solvents, solvent-free reaction conditions like the "grindstone technique" reported for piperonal chalcone synthesis, and the use of recyclable catalysts. researchgate.neteurekaselect.comchemijournal.com The integration of flow chemistry, as discussed previously, also aligns with green chemistry principles by improving energy efficiency, reducing waste, and enhancing safety. mdpi.com

Potential future applications in these areas are summarized below.

Application AreaResearch FocusPotential Derivative Structure
Materials Science (NLO) Design of molecules with high hyperpolarizabilityConjugated systems derived from the dichloromethyl group (e.g., stilbenes, chalcones)
Materials Science (Polymers) Synthesis of monomers for high-performance polymersBifunctional derivatives for polymerization (e.g., diols, diamines)
Materials Science (Corrosion) Development of derivatives with strong surface adsorptionDerivatives with heteroatoms (N, S) capable of coordinating to metal surfaces
Green Chemistry Development of sustainable synthetic routesUse of solid-state synthesis, aqueous media, and recyclable heterogeneous catalysts

By exploring these non-biological applications, the utility of 1,3-Benzodioxole, 5-(dichloromethyl)- can be expanded into the realms of advanced materials and sustainable technology.

Q & A

Basic: What synthetic methodologies are reported for preparing 1,3-benzodioxole derivatives with halogenated substituents?

Answer:
Chloromethyl-substituted benzodioxoles are typically synthesized via Friedel-Crafts alkylation or halogenation of pre-functionalized precursors. For example, 5-(chloromethyl)-1,3-benzodioxole (CAS 20850-43-5) is prepared by reacting 1,3-benzodioxole with chloromethylating agents like paraformaldehyde and HCl under catalytic conditions . For dichloromethyl analogs, a two-step approach may involve sequential halogenation or nucleophilic substitution. Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical to minimize byproducts like polyhalogenated species .

Basic: How can the purity and structural identity of 1,3-benzodioxole derivatives be validated?

Answer:
Combine spectral and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm substituent positions (e.g., dichloromethyl protons resonate at δ ~4.5–5.5 ppm) .
  • GC-MS : Compare retention times and fragmentation patterns with standards. For example, electron ionization (EI) mass spectra of benzodioxoles often show prominent [M-Cl]+^+ or [M-CH2_2Cl]+^+ ions .
  • Elemental Analysis : Validate C, H, O, and Cl content within ±0.3% theoretical values .

Intermediate: What analytical challenges arise in quantifying 1,3-benzodioxole derivatives in environmental samples?

Answer:
Environmental matrices (e.g., groundwater) require sensitive detection due to low regulatory thresholds (e.g., EPA Method 8270). Challenges include:

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards for GC-MS/MS .
  • Degradation Artifacts : Monitor for hydrolysis products (e.g., catechol derivatives) under acidic conditions via LC-UV or HPLC-DAD .

Advanced: How does the dichloromethyl group influence the hydrolytic stability of 1,3-benzodioxole derivatives?

Answer:
The electron-withdrawing Cl groups increase electrophilicity, accelerating hydrolysis. For example, 5-(chloromethyl)-1,3-benzodioxole undergoes hydrolysis in aqueous buffers (pH 7.4, 37°C) with a half-life of ~24 hours, forming 3,4-dihydroxybenzaldehyde . Stability studies should use:

  • Kinetic Assays : Monitor degradation via UV-Vis or 1^1H NMR time-course experiments.
  • pH Profiling : Assess stability across pH 2–10 to identify degradation thresholds .

Advanced: What computational methods predict the reactivity of 5-(dichloromethyl)-1,3-benzodioxole in nucleophilic environments?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model:

  • Electrostatic Potential Maps : Identify electrophilic sites (e.g., dichloromethyl carbon).
  • Transition States : Simulate SN2 mechanisms for hydrolysis or substitution reactions .
    Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Advanced: How do structural modifications (e.g., dichloromethyl vs. propenyl) alter the environmental persistence of benzodioxoles?

Answer:
Compare degradation pathways using:

  • Bioassays : Aerobic soil metabolism studies (OECD 307) to measure half-lives.
  • QSAR Models : Correlate log KowK_{ow} values with biodegradation rates. Dichloromethyl derivatives (higher log KowK_{ow}) may exhibit longer persistence than propenyl analogs .

Intermediate: What spectroscopic techniques differentiate positional isomers of halogenated benzodioxoles?

Answer:

  • IR Spectroscopy : C-Cl stretches (540–620 cm1^{-1}) vary with substitution pattern.
  • 1^1H-13^13C HSQC NMR : Correlate methylene proton signals with adjacent carbons to confirm dichloromethyl position .

Advanced: What are the implications of conflicting thermal stability data for halogenated benzodioxoles?

Answer:
Discrepancies in reported melting/boiling points (e.g., 5-(chloromethyl)-1,3-benzodioxole: mp 20.5°C vs. 22°C ) may arise from:

  • Polymorphism : Perform DSC to identify crystalline phases.
  • Purity Artifacts : Use zone refining or HPLC to remove impurities before analysis .

Basic: What safety protocols are recommended for handling dichloromethyl-substituted benzodioxoles?

Answer:

  • PPE : Use nitrile gloves, fume hoods, and vapor-resistant goggles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Waste Disposal : Incinerate at >1000°C with scrubbing for HCl abatement .

Advanced: How can cross-coupling reactions be leveraged to functionalize 5-(dichloromethyl)-1,3-benzodioxole?

Answer:

  • Suzuki-Miyaura : Replace Cl with aryl/heteroaryl groups using Pd(PPh3_3)4_4/base in THF/water .
  • Ullmann Coupling : Synthesize biaryl ethers via CuI/1,10-phenanthroline catalysis .
    Monitor reaction progress with TLC (hexane:EtOAc 4:1) and isolate products via flash chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.